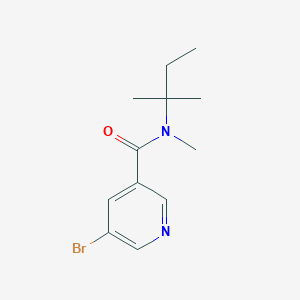
5-bromo-N-methyl-N-(2-methylbutan-2-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-methyl-N-(2-methylbutan-2-yl)pyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BRD0705 and has been extensively studied for its pharmacological properties.
Mécanisme D'action
The mechanism of action of 5-bromo-N-methyl-N-(2-methylbutan-2-yl)pyridine-3-carboxamide is not fully understood. However, studies have shown that this compound targets the bromodomain and extraterminal (BET) proteins, which are a family of epigenetic readers that play a crucial role in gene expression. By inhibiting BET proteins, 5-bromo-N-methyl-N-(2-methylbutan-2-yl)pyridine-3-carboxamide can regulate the expression of various genes, including those involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N-methyl-N-(2-methylbutan-2-yl)pyridine-3-carboxamide has several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and regulate the expression of various genes. Additionally, this compound has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 5-bromo-N-methyl-N-(2-methylbutan-2-yl)pyridine-3-carboxamide in lab experiments is its potent antitumor activity. This compound has been shown to inhibit the growth of various cancer cell lines, making it an attractive candidate for cancer treatment. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it challenging to obtain in large quantities.
Orientations Futures
There are several future directions for the research on 5-bromo-N-methyl-N-(2-methylbutan-2-yl)pyridine-3-carboxamide. One area of research is the development of more efficient synthesis methods that can produce this compound in larger quantities. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases. Finally, the development of more potent and selective BET inhibitors based on 5-bromo-N-methyl-N-(2-methylbutan-2-yl)pyridine-3-carboxamide is another area of future research.
In conclusion, 5-bromo-N-methyl-N-(2-methylbutan-2-yl)pyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, particularly in cancer treatment. This compound has been extensively studied for its pharmacological properties, and further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 5-bromo-N-methyl-N-(2-methylbutan-2-yl)pyridine-3-carboxamide is a complex process that involves several steps. The first step involves the reaction of 3-cyanopyridine with tert-butylmagnesium chloride, which results in the formation of 3-tert-butylmagnesiumpyridine. The second step involves the reaction of 3-tert-butylmagnesiumpyridine with methyl iodide, which results in the formation of 3-tert-butyl-4-methylpyridine. The third step involves the reaction of 3-tert-butyl-4-methylpyridine with bromine, which results in the formation of 5-bromo-3-tert-butyl-4-methylpyridine. The final step involves the reaction of 5-bromo-3-tert-butyl-4-methylpyridine with N-methyl-N-(2-methylbutan-2-yl)amine, which results in the formation of 5-bromo-N-methyl-N-(2-methylbutan-2-yl)pyridine-3-carboxamide.
Applications De Recherche Scientifique
5-bromo-N-methyl-N-(2-methylbutan-2-yl)pyridine-3-carboxamide has been extensively studied for its potential applications in various fields. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that this compound has potent antitumor activity and can induce apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer.
Propriétés
IUPAC Name |
5-bromo-N-methyl-N-(2-methylbutan-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-5-12(2,3)15(4)11(16)9-6-10(13)8-14-7-9/h6-8H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUJEYGMRAWTES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)N(C)C(=O)C1=CC(=CN=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxy-N-[1-(2-methylpropyl)piperidin-4-yl]benzamide](/img/structure/B7564175.png)
![(2-methylcyclopropyl)-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]methanone](/img/structure/B7564184.png)
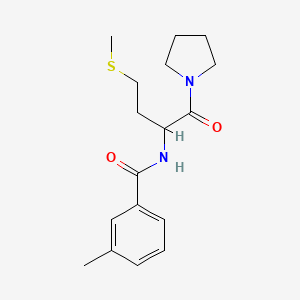
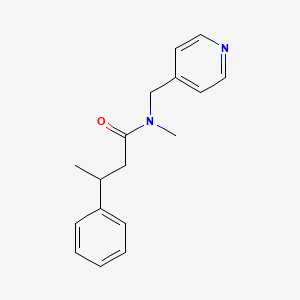
![N-(3,4-dihydro-2H-chromen-4-yl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7564200.png)
![[4-[2-(Dimethylamino)ethyl]piperidin-1-yl]-(2-pyridin-2-ylquinolin-4-yl)methanone](/img/structure/B7564205.png)
![3,4-dihydro-1H-isochromen-1-yl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7564207.png)

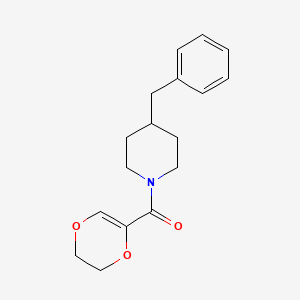
![2-[(4-Methylphenoxy)methyl]-5-[(2-methylphenyl)-phenylmethyl]sulfanyl-1,3,4-oxadiazole](/img/structure/B7564232.png)
![N-methyl-N-[(3-methyloxetan-3-yl)methyl]-4-(tetrazol-1-yl)benzamide](/img/structure/B7564241.png)
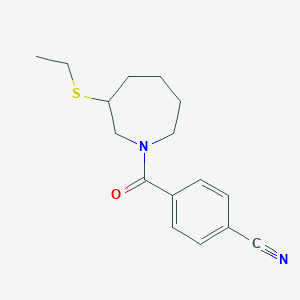

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(4-pyrazin-2-yloxypiperidin-1-yl)acetamide](/img/structure/B7564267.png)